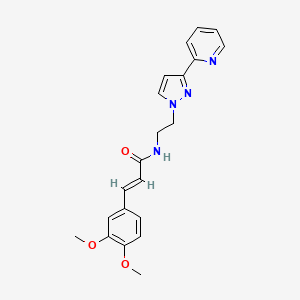![molecular formula C19H20N2O B2505509 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-23-3](/img/structure/B2505509.png)
3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are often considered as a “privileged scaffold” within the drug discovery arena . The compound you’re asking about contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, FT-IR can provide information about the functional groups present in the molecule, while 1H-NMR can provide information about the hydrogen atoms present in the molecule .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, they can be used as agents for inhibiting tubulin polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, yield, melting point, and spectroscopic data (FT-IR, 1H-NMR, ESI-MS) can be obtained .科学的研究の応用
Synthesis and Chemical Properties
- Research has demonstrated the versatility of methyl 3-amino-1H-indole-2-carboxylates in synthesizing 5H-pyrimido[5,4-b]indole derivatives, highlighting the potential of these compounds in chemical synthesis and transformations, which could be relevant to the structural framework of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (Shestakov et al., 2009).
- The synthesis of N,N-dimethyl-3-(3-indolyl)propionamide from 3-(hydroxymethyl)indole indicates the reactivity and potential for modification of indole derivatives, which could be pertinent to understanding the chemical behavior of this compound (Mukhanova et al., 2007).
- The development of a method for preparing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones showcases the synthetic potential and applicability in creating structurally diverse benzamide derivatives, relevant to the chemical exploration of this compound (Kobayashi et al., 2010).
Polymer Science
- A study on the synthesis and properties of highly organosoluble aromatic polyimides containing N-(4-(di(1H-indole-3-yl)methyl)phenyl) moieties revealed the use of similar indole-containing compounds in creating materials with desirable physical properties like solubility, thermal stability, and mechanical strength. This indicates the potential application of this compound in the field of materials science and polymer chemistry (Khalili & Rafiee, 2020).
Crystallography and Molecular Interactions
- Research on the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, provides insights into the intermolecular interactions and supramolecular arrangements. This is essential for understanding the molecular geometry and potential binding properties of this compound, which can be crucial in designing drugs or materials (Kranjc et al., 2012).
Biochemical Applications
- The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which involve the use of compounds with structural similarities to this compound, underscore the potential for these compounds in biochemical and pharmacological research, particularly in enzyme inhibition and interaction with protein targets (Saeed et al., 2015).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-6-13(2)8-17(7-12)19(22)20-11-15-4-5-18-16(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCTBDYUYJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

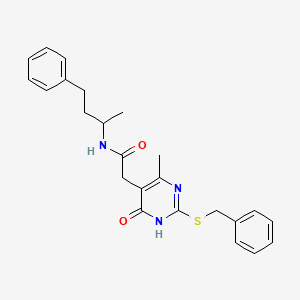
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)

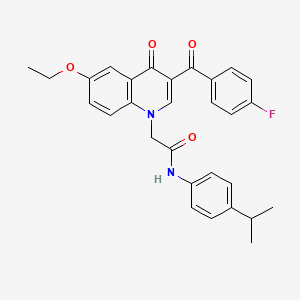
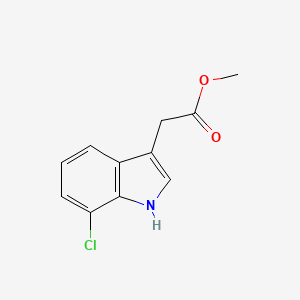
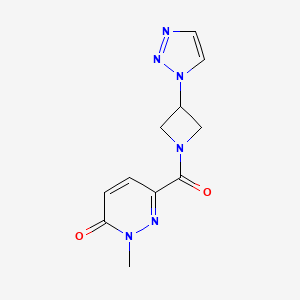
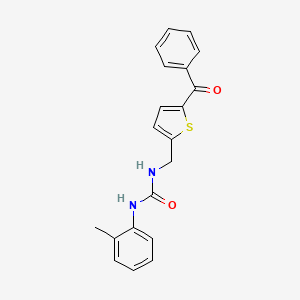
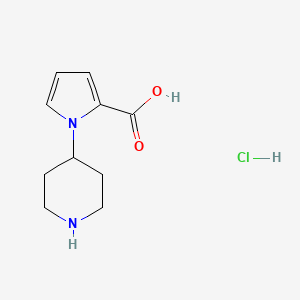
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)
